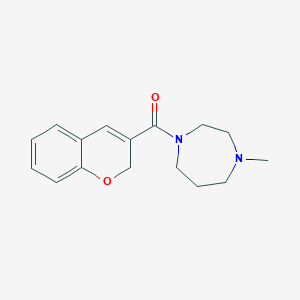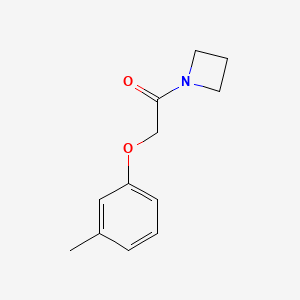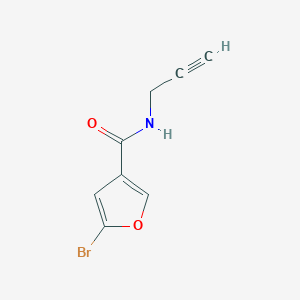
2H-chromen-3-yl-(4-methyl-1,4-diazepan-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-chromen-3-yl-(4-methyl-1,4-diazepan-1-yl)methanone, also known as DMCM, is a chemical compound that belongs to the benzodiazepine family. It has been widely used in scientific research for its ability to bind to the GABA-A receptor and modulate its activity.
Mecanismo De Acción
2H-chromen-3-yl-(4-methyl-1,4-diazepan-1-yl)methanone binds to the benzodiazepine site on the GABA-A receptor, which enhances the activity of GABA, an inhibitory neurotransmitter. This results in an overall decrease in neuronal activity and a reduction in anxiety and seizure activity.
Biochemical and Physiological Effects
2H-chromen-3-yl-(4-methyl-1,4-diazepan-1-yl)methanone has been shown to increase the binding of GABA to the GABA-A receptor, leading to an increase in chloride ion influx and hyperpolarization of the neuron. This results in a decrease in excitatory neurotransmitter release and an overall decrease in neuronal activity. 2H-chromen-3-yl-(4-methyl-1,4-diazepan-1-yl)methanone has also been shown to have sedative and muscle-relaxant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2H-chromen-3-yl-(4-methyl-1,4-diazepan-1-yl)methanone has several advantages for lab experiments, including its ability to selectively bind to the GABA-A receptor and its well-characterized mechanism of action. However, it also has limitations, including its potential for addiction and abuse, and its narrow therapeutic index.
Direcciones Futuras
There are several future directions for 2H-chromen-3-yl-(4-methyl-1,4-diazepan-1-yl)methanone research, including the development of new compounds that selectively target specific subtypes of the GABA-A receptor, the investigation of its potential for treating other neurological disorders, and the development of new drug delivery systems to improve its therapeutic index.
In conclusion, 2H-chromen-3-yl-(4-methyl-1,4-diazepan-1-yl)methanone is a useful tool for investigating the mechanisms underlying anxiety and epilepsy. Its ability to bind to the GABA-A receptor and modulate its activity has led to a better understanding of the role of this receptor in these conditions. However, its potential for addiction and abuse, and its narrow therapeutic index, highlight the need for continued research in this area.
Métodos De Síntesis
2H-chromen-3-yl-(4-methyl-1,4-diazepan-1-yl)methanone can be synthesized through a multistep process involving the condensation of 4-methyl-1,4-diazepan-1-amine with 3-formylchromone. The resulting intermediate is then reduced to 2H-chromen-3-yl-(4-methyl-1,4-diazepan-1-yl)methanone using sodium borohydride.
Aplicaciones Científicas De Investigación
2H-chromen-3-yl-(4-methyl-1,4-diazepan-1-yl)methanone has been used in a variety of scientific research applications, including the study of GABA-A receptor function, anxiety, and epilepsy. It has been shown to have anxiolytic and anticonvulsant effects, making it a useful tool for investigating the mechanisms underlying these conditions.
Propiedades
IUPAC Name |
2H-chromen-3-yl-(4-methyl-1,4-diazepan-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-17-7-4-8-18(10-9-17)16(19)14-11-13-5-2-3-6-15(13)20-12-14/h2-3,5-6,11H,4,7-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCCUKBUCWAVNBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)C(=O)C2=CC3=CC=CC=C3OC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2H-chromen-3-yl-(4-methyl-1,4-diazepan-1-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-cyclopentyl-1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)ethanone](/img/structure/B7475255.png)
![1-Methyl-4-[4-(methylsulfanyl)benzoyl]piperazine](/img/structure/B7475257.png)
![2-methyl-N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]propanamide](/img/structure/B7475262.png)

![N-[(2-methylphenyl)methyl]pyrazine-2-carboxamide](/img/structure/B7475287.png)
![[4-(Methoxymethyl)phenyl]-(4-methylpiperazin-1-yl)methanone](/img/structure/B7475292.png)
![1-[(3-Fluorophenyl)methyl]-3-methylquinoxalin-2-one](/img/structure/B7475303.png)
![7-[2-(azetidin-1-yl)-2-oxoethoxy]-2,3-dihydro-1H-cyclopenta[c]chromen-4-one](/img/structure/B7475308.png)

![1,3-dimethyl-N-[(2-methylphenyl)methyl]pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7475333.png)


